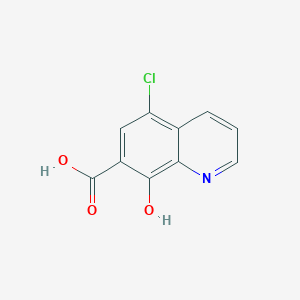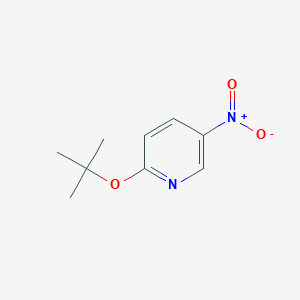
3-(Chloromethyl)-4-methylpyridine
Descripción general
Descripción
3-(Chloromethyl)-4-methylpyridine is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The synthesis of 3-(Chloromethyl)-4-methylpyridine involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-4-methylpyridine involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 3-(chloromethyl)pyridine hydrochloride .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Chloromethyl)-4-methylpyridine include oxidation, esterification, reduction, and substitution . The exact mechanisms of these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Intermediate in Medicine and Pesticide Synthesis
3-(Chloromethyl)-4-methylpyridine is a significant intermediate in the synthesis of various medicines and pesticides. A study utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, resulting in a product purity surpassing 99% (Su Li, 2005).
Applications in Electrophoretic Separation
This compound has been used in studies exploring the relationship between pH and separation in free solution capillary electrophoresis. It improved separation by using a cationic surfactant to suppress electroosmotic flow (S. Wren, 1991).
Synthesis of Nicotine Insecticides
It serves as an essential intermediate in preparing 2-chloro-5-methylpyridine, used for synthesizing nicotine insecticides like imidacloprid and acetamiprid. The microreaction method was found to be the most effective for its production, offering higher yields and better reaction control (Fu-Ning Sang et al., 2020).
Development of Luminescent Agents
The compound has been explored in the development of luminescent agents. It was found to be a thiol-reactive luminescent agent, accumulating in mitochondria, which is pivotal for biological imaging (A. Amoroso et al., 2008).
Synthesis of Halomethyl-2,2′-Bipyridines
It's crucial in synthesizing halomethyl-2,2′-bipyridines, which have applications in heterocycles and organometallic compounds. These compounds are fundamental in various chemical reactions and syntheses (Adam P. Smith et al., 2003).
Role in Tautomerism Studies
3-(Chloromethyl)-4-methylpyridine derivatives have been studied for their tautomerism, which is significant for understanding molecular structures and electronic properties in various solvents (Y. Ebead et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKASWECDVEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559065 | |
| Record name | 3-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-methylpyridine | |
CAS RN |
45658-41-1 | |
| Record name | 3-(Chloromethyl)-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45658-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)

![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)



